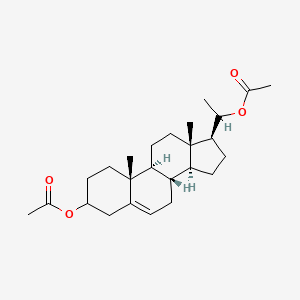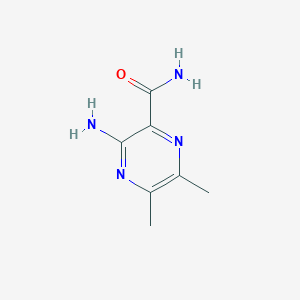![molecular formula C26H22N2O4 B12119362 Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is an organic compound that features a naphthalene core substituted with two methyl(phenyl)carbamate groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] typically involves the reaction of naphthalene-2,3-diol with methyl(phenyl)isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Starting Materials: Naphthalene-2,3-diol and methyl(phenyl)isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane or toluene. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C).
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the naphthalene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Oxidized derivatives of the naphthalene core.
Reduction: Reduced forms of the carbamate groups.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-2,3-diyl bis[ethyl(phenyl)carbamate]
- Naphthalene-2,3-diyl bis[isopropyl(phenyl)carbamate]
- Naphthalene-2,3-diyl bis[butyl(phenyl)carbamate]
Uniqueness
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is unique due to its specific substitution pattern and the presence of methyl(phenyl)carbamate groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H22N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[3-[methyl(phenyl)carbamoyl]oxynaphthalen-2-yl] N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C26H22N2O4/c1-27(21-13-5-3-6-14-21)25(29)31-23-17-19-11-9-10-12-20(19)18-24(23)32-26(30)28(2)22-15-7-4-8-16-22/h3-18H,1-2H3 |
InChI Key |
YDICPOCJAZPXJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide](/img/structure/B12119288.png)






![5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12119352.png)
![Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12119355.png)



